molecular formula C9H10N2O2 B2928576 2-(1,3-Benzoxazol-2-ylamino)ethanol CAS No. 134704-32-8

2-(1,3-Benzoxazol-2-ylamino)ethanol

Cat. No. B2928576
CAS RN: 134704-32-8
M. Wt: 178.191
InChI Key: PPBNFUWGFXLQBB-UHFFFAOYSA-N
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Description

“2-(1,3-Benzoxazol-2-ylamino)ethanol” is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of benzoxazole derivatives, which includes “2-(1,3-Benzoxazol-2-ylamino)ethanol”, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .


Molecular Structure Analysis

The InChI code for “2-(1,3-Benzoxazol-2-ylamino)ethanol” is 1S/C9H10N2O2/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) .


Physical And Chemical Properties Analysis

“2-(1,3-Benzoxazol-2-ylamino)ethanol” is a solid at ambient temperature . It has a molecular weight of 178.19 .

Scientific Research Applications

Synthetic Organic Chemistry

“2-(1,3-Benzoxazol-2-ylamino)ethanol” is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Medicinal Applications

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Antifungal Activity

The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .

Synthesis of Benzoxazole Derivatives

There has been a large upsurge in the synthesis of benzoxazole via different pathways. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Synthesis of 1-benzoxazolyl-o-carboranes

In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h to give 50–96% yield depending on substitution .

Safety And Hazards

The safety information for “2-(1,3-Benzoxazol-2-ylamino)ethanol” includes several hazard statements: H302+H312+H332;H315;H319;H335. The precautionary statements include P261;P271;P280 .

Future Directions

Benzoxazole, a resourceful and important member of the heteroarenes, connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions for “2-(1,3-Benzoxazol-2-ylamino)ethanol” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBNFUWGFXLQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzoxazol-2-ylamino)ethanol

Synthesis routes and methods I

Procedure details

A solution of 2-chlorobenzoxazole (12.78 g) in dry tetrahydrofuran (50 ml) was added, over 10 minutes, to a stirred, ice-cooled solution of ethanolamine (15.3 g) in dry tetrahydrofuran (400 ml). The mixture was heated at reflux overnight, cooled, and the solvent evaporated. The residue was partitioned between water (500 ml) and dichloromethane (500 ml), and the resulting white solid filtered off, washed with dichloromethane and dried in vacuo to afford the title compound m.p. 162°-4° C.
Quantity
12.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-methylsulfanyl-benzooxazole [compound of Step I] (25 g, 150 mmol), ethanolamine (253 g, 250 mL) was added and the reaction mixture was heated at 100° C. for 1.5 hours. The reaction mixture was poured on crushed ice-water mixture and extracted with ethyl acetate (3×1 L). The ethyl acetate layer was washed with water and brine, dried over anhydrous sodium sulfate and concentrated to give 2-(benzooxazol-2-ylamino)-ethanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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